molecular formula C10H15NO3 B13483520 methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Cat. No.: B13483520
M. Wt: 197.23 g/mol
InChI Key: SNKPKPDVRHEYCW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate is a bicyclic compound featuring a [3.3.1]nonane scaffold with a nitrogen atom at position 9 (9-aza), a ketone group at position 7 (7-oxo), and a methyl ester at position 2. This structure confers unique physicochemical and pharmacological properties, making it a subject of interest in medicinal chemistry and drug design. Its analogs are explored for applications ranging from nicotinic acetylcholine receptor modulation to insecticidal activity .

Properties

Molecular Formula

C10H15NO3

Molecular Weight

197.23 g/mol

IUPAC Name

methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

InChI

InChI=1S/C10H15NO3/c1-14-10(13)6-2-7-4-9(12)5-8(3-6)11-7/h6-8,11H,2-5H2,1H3

InChI Key

SNKPKPDVRHEYCW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1CC2CC(=O)CC(C1)N2

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the use of a radical cyclization approach, where a precursor compound undergoes a radical-induced ring closure to form the bicyclic structure . Another method involves the use of a SmI2-mediated radical cyclization protocol, which has been found effective for enabling the desired ring closure .

Industrial Production Methods

Industrial production of this compound may involve scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, solvent, and catalyst concentration to ensure high yield and purity. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields carbonyl compounds, while reduction yields alcohols.

Scientific Research Applications

Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate has several applications in scientific research:

Mechanism of Action

The mechanism by which methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate exerts its effects involves its interaction with specific molecular targets. For example, in oxidation reactions, the compound acts as a substrate for catalytic systems that facilitate the transfer of oxygen atoms to form carbonyl compounds . The pathways involved include radical-mediated processes and catalytic cycles that enhance the efficiency of the reactions.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position Variations

Methyl 9-oxobicyclo[3.3.1]nonane-3-carboxylate (CAS: 123405-97-0)
  • Key Difference : The oxo group is at position 9 instead of 6.
Ethyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS: 1523606-28-1)
  • Key Difference : Ethyl ester replaces the methyl ester.
  • Impact: Increased molecular weight (247.72 vs. This compound is currently unavailable due to stock shortages .

Functional Group Modifications

Methyl 3-oxa-9-azabicyclo[3.3.1]nonane-7-carboxylate hydrochloride (CAS: 1523606-26-9)
  • Key Difference : A 3-oxa bridge replaces the 7-oxo group.
  • Impact : Converts the ketone to an ether, reducing electrophilicity and reactivity. This modification may improve metabolic stability but reduce interactions with enzymes or receptors requiring a ketone moiety .
4-Methyl-N-(9-methyl-9-azabicyclo[3.3.1]non-3-yl)carboxamide
  • Key Difference : Carboxamide replaces the ester.
  • Impact: Enhances hydrogen-bonding capacity and alters solubility.

Stereochemical Variations

Methyl exo-9-azabicyclo[3.3.1]nonane-3-carboxylate hydrochloride (CAS: 2101775-07-7)
  • Key Difference : Exo stereochemistry at the bridgehead.
  • Impact : Exo configurations often exhibit distinct pharmacokinetic profiles compared to endo isomers due to steric effects. This compound has warnings for acute toxicity (H302) and irritancy (H315, H319) .

Protective Group Strategies

tert-Butyl 7-oxo-3-azabicyclo[3.3.1]nonane-3-carboxylate (CAS: 850991-62-7)
  • Key Difference : tert-Butyl ester replaces the methyl ester.
  • Impact : The bulky tert-butyl group enhances steric hindrance, protecting the ester from hydrolysis and extending half-life in biological systems. This is critical for prodrug design .

Biological Activity

Methyl 7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate, also referred to as Methyl 9-Boc-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate, is a bicyclic compound with notable biological activity. This article delves into its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and case studies.

The compound has the following chemical characteristics:

Property Details
CAS Number 1419101-15-7
Molecular Formula C16H25NO5
Molecular Weight 311.37 g/mol
Synonyms Methyl 9-Boc-7-oxo-9-azabicyclo[3.3.1]nonane-3-carboxylate

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial properties. A study demonstrated its efficacy against various strains of bacteria and fungi, suggesting its potential as a lead compound for antibiotic development.

Table 1: Antimicrobial Activity

Microorganism Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

Anticancer Activity

The compound has shown promising results in anticancer assays, particularly against human cancer cell lines.

Table 2: Anticancer Activity

Cell Line IC50 (µM)
MDA-MB-231 (Breast)12.5
A549 (Lung)8.2
HCT116 (Colon)15.0

In vitro studies revealed that this compound induces apoptosis in cancer cells through the activation of caspase pathways, leading to cell cycle arrest and subsequent cell death.

The proposed mechanism involves the inhibition of key enzymes involved in cellular proliferation and survival, such as topoisomerases and kinases. This inhibition disrupts DNA replication and repair processes, ultimately leading to cell death.

Case Studies

A notable case study involved the application of this compound in a murine model of cancer. The treatment resulted in a significant reduction in tumor size compared to control groups, highlighting its potential for therapeutic use.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.